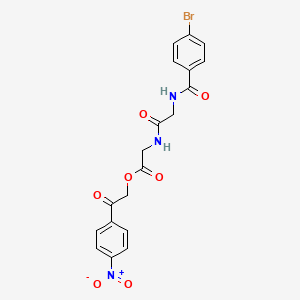![molecular formula C23H17NO B4848891 3-phenyl-N-[2-(phenylethynyl)phenyl]acrylamide](/img/structure/B4848891.png)
3-phenyl-N-[2-(phenylethynyl)phenyl]acrylamide
Übersicht
Beschreibung
3-phenyl-N-[2-(phenylethynyl)phenyl]acrylamide, commonly known as PEPA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in neuroscience research. PEPA is a positive allosteric modulator of AMPA receptors, which are ionotropic glutamate receptors that play a crucial role in synaptic plasticity and learning and memory processes.
Wirkmechanismus
PEPA acts as a positive allosteric modulator of AMPA receptors by binding to a specific site on the receptor outside of the glutamate binding site. This binding enhances the activity of the receptor by increasing the channel opening probability and the duration of the open state, leading to an increase in the strength of synaptic transmission.
Biochemical and Physiological Effects:
PEPA has been shown to enhance LTP and improve cognitive performance in animal models of Alzheimer's disease and traumatic brain injury. In addition, PEPA has been shown to increase the amplitude and frequency of miniature excitatory postsynaptic currents (mEPSCs) in hippocampal neurons, indicating an increase in the number and/or activity of AMPA receptors at synapses.
Vorteile Und Einschränkungen Für Laborexperimente
PEPA has several advantages for use in lab experiments, including its high potency and selectivity for AMPA receptors, as well as its ability to enhance LTP and improve cognitive performance in animal models. However, one limitation of PEPA is its potential toxicity at high doses, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on PEPA and its potential applications in neuroscience. One direction is to further investigate the mechanisms underlying the cognitive-enhancing effects of PEPA and its potential therapeutic applications in cognitive disorders such as Alzheimer's disease. Another direction is to explore the effects of PEPA on other aspects of synaptic plasticity, such as long-term depression (LTD), and its potential role in neurological disorders such as epilepsy. Finally, the development of novel PEPA analogs with improved potency and selectivity for AMPA receptors may lead to new therapeutic approaches for neurological disorders.
Wissenschaftliche Forschungsanwendungen
PEPA has been extensively used in neuroscience research to study the role of AMPA receptors in synaptic plasticity and learning and memory processes. Studies have shown that PEPA can enhance long-term potentiation (LTP), a process that underlies memory formation, by increasing the strength of synaptic transmission at AMPA receptor synapses. PEPA has also been shown to improve cognitive performance in animal models of Alzheimer's disease and traumatic brain injury.
Eigenschaften
IUPAC Name |
(E)-3-phenyl-N-[2-(2-phenylethynyl)phenyl]prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17NO/c25-23(18-16-20-11-5-2-6-12-20)24-22-14-8-7-13-21(22)17-15-19-9-3-1-4-10-19/h1-14,16,18H,(H,24,25)/b18-16+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOZUFLPIEYUQAK-FBMGVBCBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=O)NC2=CC=CC=C2C#CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C(=O)NC2=CC=CC=C2C#CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(2,4-dimethylphenyl)-2-{[4-ethyl-5-(4-morpholinylmethyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4848811.png)
![ethyl 1-[(3-cyclopropyl-1H-pyrazol-5-yl)carbonyl]-3-(2-methylbenzyl)-3-piperidinecarboxylate](/img/structure/B4848814.png)
![N~2~-[(4-bromophenyl)sulfonyl]-N~1~-(2-ethyl-6-methylphenyl)-N~2~-methylglycinamide](/img/structure/B4848824.png)
![2-(5-bromo-1-ethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B4848829.png)
![methyl 5-phenyl-2-({[2-(4-pyridinyl)-4-quinolinyl]carbonyl}amino)-3-thiophenecarboxylate](/img/structure/B4848830.png)
![N-isopropyl-3-[4-(4-morpholinylsulfonyl)phenyl]propanamide](/img/structure/B4848845.png)
![5-[2-(benzyloxy)benzylidene]-3-(2-cyclopentylethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4848848.png)
![3-(3-bromophenyl)-N-[1-(4-methoxyphenyl)ethyl]-4,5-dihydro-5-isoxazolecarboxamide](/img/structure/B4848864.png)
![6-[2-(4-methylphenoxy)ethoxy]-2-(3,4,5-trimethoxyphenyl)-4H-chromen-4-one](/img/structure/B4848873.png)
![N-({[2-(2-chlorophenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)-4-isopropoxybenzamide](/img/structure/B4848877.png)
![{1-[(3,5-dimethyl-4-isoxazolyl)carbonyl]-3-piperidinyl}(3-isopropoxyphenyl)methanone](/img/structure/B4848882.png)
![pentyl 2-cyano-3-[5-(2,3-dichlorophenyl)-2-furyl]acrylate](/img/structure/B4848890.png)

![{4-[2-(4-chlorophenyl)-2-cyanovinyl]-2-iodo-6-methoxyphenoxy}acetic acid](/img/structure/B4848905.png)